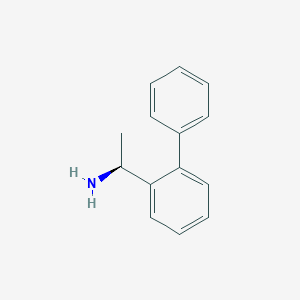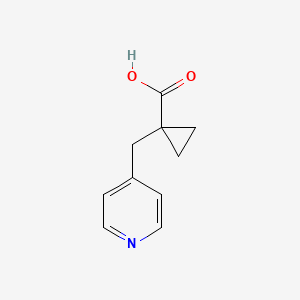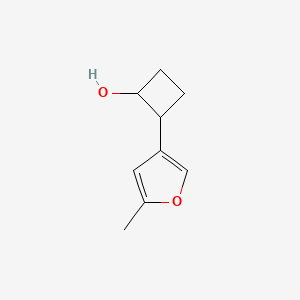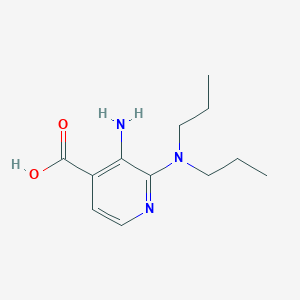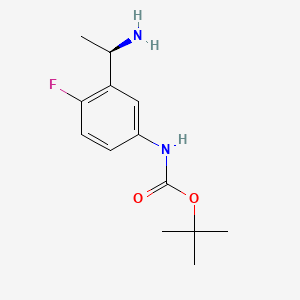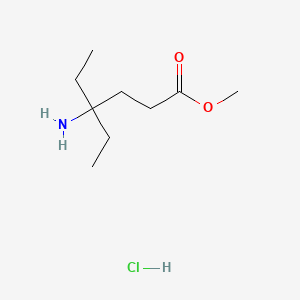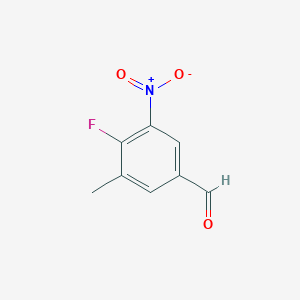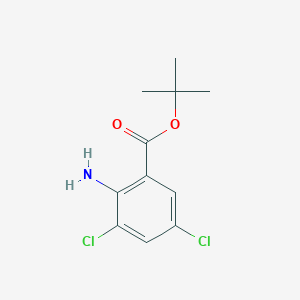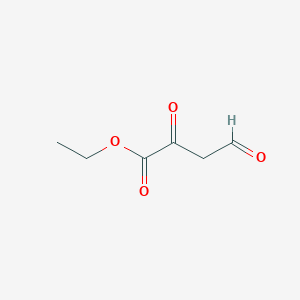
Ethyl 2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dioxobutanoate is an organic compound with the molecular formula C6H8O4. It is an ester derivative of butanoic acid and is characterized by the presence of two oxo groups at the 2 and 4 positions. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxobutanoate can be synthesized through various methods. One common approach involves the acylation of nucleophiles such as alcohols and amines. The reaction typically requires an acylating agent and a catalyst to facilitate the transfer of the acyl group to the nucleophile, resulting in the formation of the desired ester or amide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions. The process may include the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Medicine: It is explored for its potential in drug development and as an intermediate in pharmaceutical synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2,4-dioxobutanoate involves the transfer of its acyl group to nucleophiles. This process is facilitated by the presence of the oxo groups, which make the compound highly reactive. The acylation reaction results in the formation of esters or amides, depending on the nucleophile involved .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-phenyl-2,4-dioxobutanoate
- Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate
- Ethyl benzoylpyruvate
Comparison: Ethyl 2,4-dioxobutanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
133510-30-2 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
ethyl 2,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
ZDIFEPHUUQALKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)
